molecular formula C16H22N4O4 B2965505 N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide CAS No. 894032-98-5

N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide

Cat. No.: B2965505
CAS No.: 894032-98-5
M. Wt: 334.376
InChI Key: NQLRMJCRPPRTDQ-UHFFFAOYSA-N
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Description

N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. The structure of this molecule, which features a ureido linker connecting an acetamide group to a 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl moiety, suggests potential for diverse biological activity. Compounds with similar structural components, such as the pyrrolidinone core, are often investigated for their interactions with various enzymatic targets and cellular pathways . Researchers are exploring its potential applications, which may include serving as a key intermediate in organic synthesis or as a candidate for screening against specific disease models. The mechanism of action is anticipated to be highly structure-dependent and must be empirically determined through rigorous biological assays. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the current scientific literature for the latest findings on this compound and its analogs.

Properties

IUPAC Name

N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-11(21)17-7-8-18-16(23)19-12-9-15(22)20(10-12)13-3-5-14(24-2)6-4-13/h3-6,12H,7-10H2,1-2H3,(H,17,21)(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLRMJCRPPRTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide typically involves the condensation of 4-methoxyphenyl, oxopyrrolidine, and urea derivatives. This reaction is facilitated by acidic or basic catalysts under controlled temperatures to ensure the formation of the desired product without side reactions.

  • Step 1: Preparation of 4-methoxyphenyl urea involves the reaction of 4-methoxyaniline with phosgene or its derivatives.

  • Step 2: The synthesized urea derivative is then coupled with a 5-oxopyrrolidine derivative in the presence of coupling agents such as EDCI or DCC to form the intermediate product.

  • Step 3: Finally, the intermediate is reacted with acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

For industrial-scale production, the process is scaled up using large reactors with precise control over reaction parameters such as temperature, pressure, and pH. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the methoxy group, leading to the formation of the corresponding aldehyde or acid.

  • Reduction: Reduction can target the oxopyrrolidine ring, potentially forming a more reduced form of the compound.

  • Substitution: N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is susceptible to nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Nucleophiles: Hydroxide ions (OH⁻), alkoxides (RO⁻)

Major Products

  • Oxidation: Formation of carboxylic acids or aldehydes

  • Reduction: Formation of alcohols or amines

  • Substitution: Various substituted derivatives, depending on the nucleophile used

Scientific Research Applications

N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide has diverse applications across multiple scientific disciplines:

  • Chemistry: Used as a building block for synthesizing more complex molecules. Its functional groups make it an interesting candidate for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: In cell biology and biochemistry, it's used as a molecular probe or inhibitor for studying enzyme functions and metabolic pathways.

  • Medicine: Investigated for its potential therapeutic effects, such as anticancer or anti-inflammatory properties. It can serve as a lead compound for developing new drugs.

  • Industry: Utilized in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals due to its unique reactivity and functional versatility.

Mechanism of Action

The exact mechanism by which N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide exerts its effects depends on its application:

  • Biological Targets: It can interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site of the enzyme or receptor.

  • Molecular Pathways: The compound may disrupt or enhance specific signaling pathways within cells, leading to altered cellular responses and biological effects.

Comparison with Similar Compounds

Core Modifications: Pyrrolidinone vs. Other Heterocycles

  • Compound 20a (): Structure: (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide. Comparison: Replaces the pyrrolidin-5-one core with a pyrrolo-triazinone scaffold. The acetamide chain is attached to a triazinone nitrogen, altering electronic properties and steric bulk. The 4-methoxyphenylethyl group mirrors the target compound’s aryl substitution but introduces a chiral center.

Substituent Variations on the Aryl Group

  • N-(4-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide (): Structure: Substitutes 4-methoxyphenyl with 3,4-dimethoxyphenyl. Molecular Weight: 412.4 g/mol (vs. ~434 g/mol estimated for the target compound).
  • 4-(2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide (): Structure: Replaces 4-methoxyphenyl with 4-ethoxyphenyl and adds a benzenesulfonamide group. Molecular Weight: 446.5 g/mol. Implications: The ethoxy group increases lipophilicity, which may improve membrane permeability.

Functional Group Comparisons

  • AMG628 () :
    • Structure: N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide.
    • Comparison: Shares an acetamide group but incorporates a pyrimidine-thiazole scaffold and fluorophenyl-piperazine substituents.
    • Implications: The fluorophenyl group and piperazine may confer selectivity for G protein-coupled receptors (GPCRs) or ion channels, diverging from the target compound’s likely targets .

Physicochemical and Pharmacokinetic Inferences

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound ~C22H26N4O5 ~434 4-Methoxyphenyl, pyrrolidinone, urea
Compound C21H24N4O5 412.4 3,4-Dimethoxyphenyl
Compound C22H27N3O5S 446.5 4-Ethoxyphenyl, benzenesulfonamide
  • Lipophilicity : The 4-ethoxyphenyl group () increases logP compared to methoxy derivatives, favoring blood-brain barrier penetration.
  • Solubility : The dimethoxy substitution () enhances water solubility due to polar oxygen atoms .

Predicted Binding Interactions

  • Urea Linkage: Present in all compared compounds, the urea group can act as a hydrogen-bond donor/acceptor, critical for interactions with proteases or kinases.
  • Aryl Substituents : Methoxy/ethoxy groups modulate electron density, affecting binding to receptors with aromatic pockets (e.g., GPCRs or cytochrome P450 enzymes).

Biological Activity

N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its structural characteristics, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H24N4O3C_{17}H_{24}N_{4}O_{3} and a molecular weight of approximately 304.4 g/mol. The structure includes a pyrrolidine ring, a methoxyphenyl group, and an acetamide moiety, contributing to its pharmacological properties.

PropertyValue
Molecular FormulaC17H24N4O3
Molecular Weight304.4 g/mol
LogP0.66
Polar Surface Area67 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The biological activity of this compound is primarily mediated through its interaction with various biological targets. Notably, it exhibits potential as an inhibitor of certain G protein-coupled receptors (GPCRs), which are crucial in signal transduction pathways. This interaction can lead to downstream effects on cellular processes such as proliferation, apoptosis, and inflammation .

Biological Activities

  • Anticonvulsant Activity : Preliminary studies suggest that the compound may exhibit anticonvulsant properties similar to those observed in other pyrrolidine derivatives. QSAR (Quantitative Structure-Activity Relationship) models have been employed to predict the activity based on structural features, indicating that modifications in the substituents can enhance efficacy against seizures .
  • Antitumor Properties : Research has indicated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the methoxyphenyl group is believed to play a significant role in enhancing cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Studies have shown that related compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Case Study 1: Anticonvulsant Activity

A study investigating the anticonvulsant effects of structurally related compounds demonstrated that modifications in the ureido group significantly affected potency. The study utilized animal models to assess seizure thresholds and found that certain derivatives exhibited a marked increase in protective effects against induced seizures.

Case Study 2: Antitumor Efficacy

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. These findings suggest its potential as a lead compound for developing new anticancer therapies.

Q & A

Q. Example Protocol :

Synthesize the 5-oxopyrrolidin-3-yl intermediate via cyclization of 4-methoxyphenyl-substituted precursors.

Introduce the ureido group using isocyanate or carbamate coupling under inert conditions.

Perform N-acetylation of the ethylenediamine side chain with acetic anhydride in acetonitrile (89% yield achieved for similar structures in ).

Basic: How can the structure of this compound be confirmed post-synthesis?

Answer:
Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., acetamide methyl groups at δ ~2.1 ppm and methoxy protons at δ ~3.8 ppm) and carbon backbone .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1667 cm⁻¹ for ureido and acetamide groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks as in ).
  • Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., ±0.5% deviation in ).

Q. Key Data :

  • ¹H NMR (CDCl₃) : Look for characteristic signals:
    • Ureido NH: δ ~9.8 ppm (broad singlet).
    • 4-Methoxyphenyl: δ ~6.9–7.5 ppm (aromatic protons).
  • MS : Expected [M+H]⁺ around 400–450 Da, depending on substituents.

Advanced: What strategies can optimize the yield of this compound in multi-step synthesis?

Answer:
Optimization strategies include:

  • Reaction Stoichiometry : Use excess acylating agents (e.g., 1.5 equivalents of chloroacetyl chloride) to drive reactions to completion .
  • Temperature Control : Low temperatures (0–5°C) for acylation to minimize side reactions, followed by gradual heating for cyclization (e.g., 130°C for quinoline formation in ).
  • Purification : Employ gradient column chromatography (e.g., 0–8% MeOH in DCM) or recrystallization from ethyl acetate to isolate pure products .
  • Catalyst Screening : Test Lewis acids like POCl₃ or DMF for cyclization efficiency.

Q. Case Study :

  • Compound 8 in achieved 89% yield via recrystallization from petroleum ether after optimizing reaction time (12 hours) and solvent ratios.

Advanced: How to evaluate the compound’s binding affinity to EGFR using computational methods?

Answer:
Molecular Docking :

  • Use software like Glide XP () to model interactions with EGFR (PDB: 4A/4B). Key parameters:
    • Hydrogen Bonding : Identify residues (e.g., Met793, Thr854) critical for binding .
    • Hydrophobic Enclosure : Assess lipophilic interactions with EGFR’s ATP-binding pocket.
  • Binding Energy Scoring : Compare calculated ΔG values with known inhibitors (e.g., compound 8b in has IC₅₀ = 14.8 nM).

Q. Protocol :

Prepare the ligand (compound) and receptor (EGFR) structures using protein preparation workflows.

Perform grid generation around the ATP-binding site.

Run docking simulations and analyze pose stability using RMSD thresholds (<2.0 Å).

Advanced: How to address discrepancies in IC₅₀ values across different biological assays?

Answer:
Discrepancies may arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 10 μM vs. 100 μM) or incubation time .
  • Cell Lines : Wild-type vs. mutant EGFR (e.g., T790M mutation in alters inhibitor efficacy).
  • Solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

Q. Mitigation Strategies :

  • Standardize protocols using reference inhibitors (e.g., gefitinib for EGFR).
  • Validate results across orthogonal assays (e.g., Western blot for phospho-EGFR inhibition).

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:
Focus on modifying:

  • Pyrrolidinone Substituents : Introduce halogens (e.g., Cl, Br) or methyl groups to enhance hydrophobic interactions .
  • Ureido Linker : Replace with thiourea or sulfonamide groups to test hydrogen-bonding efficiency.
  • Acetamide Side Chain : Vary alkyl/aryl groups (e.g., 4-fluorophenyl in ) to optimize steric effects.

Q. Example SAR Findings :

  • Compound 8b () showed improved potency (IC₅₀ = 14.8 nM) due to fluorine substitution enhancing binding to EGFR’s hinge region.

Advanced: What in vitro models are suitable for assessing this compound’s pharmacokinetic (PK) properties?

Answer:
Use:

  • Caco-2 Cells : To predict intestinal permeability.
  • Microsomal Stability Assays : Liver microsomes (human/rat) to measure metabolic half-life (t₁/₂).
  • Plasma Protein Binding : Equilibrium dialysis to determine free fraction (% unbound).

Q. Key Parameters :

  • Target >50% permeability in Caco-2 and t₁/₂ >30 minutes in microsomes for further development .

Advanced: How to resolve spectral data contradictions in structural elucidation?

Answer:

  • 2D NMR : Perform HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing ureido NH from acetamide NH) .
  • X-ray Crystallography : Resolve absolute configuration for chiral centers (e.g., pyrrolidinone ring in ).
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen environments in complex spectra.

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